N,N',N'',N'''-Tetraacetylglycoluril

Bleach Activation Detergent Chemistry Peracid Generation

This peracetylated glycoluril derivative offers a unique balance of hydrolytic stability and reactivity, enabling its use as a high-performance bleaching activator alternative to TAED and a 'soft' acetyl transfer reagent for chemoselective synthesis. Its specific structure is essential for building acyclic cucurbit[n]uril receptors for drug solubilization. Choose TAGU for supply chain diversification in detergent formulation or for efficient, green mechanochemical acetylation protocols.

Molecular Formula C12H14N4O6
Molecular Weight 310.26 g/mol
CAS No. 10543-60-9
Cat. No. B030993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N'',N'''-Tetraacetylglycoluril
CAS10543-60-9
Synonyms1,3,4,6-Tetraacetyltetrahydro-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione;  1,3,4,6-Tetraacetylglycoluril;  Tetraacetylglyclouril;  Tetraacetylglycoluril _x000B_
Molecular FormulaC12H14N4O6
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCC(=O)N1C2C(N(C1=O)C(=O)C)N(C(=O)N2C(=O)C)C(=O)C
InChIInChI=1S/C12H14N4O6/c1-5(17)13-9-10(15(7(3)19)11(13)21)16(8(4)20)12(22)14(9)6(2)18/h9-10H,1-4H3
InChIKeyKIHGYZTVBURVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraacetylglycoluril (TAGU) CAS 10543-60-9: Core Identifiers, Physical Properties, and Industrial Production Context


N,N',N'',N'''-Tetraacetylglycoluril (TAGU), with the CAS number 10543-60-9, is the peracetylated derivative of the bicyclic bisurea glycoluril [1]. It is a fine chemical produced on an industrial scale and is commercially available with a standard purity of ≥98.0% (HPLC) . The compound is characterized by a high melting point (234-238 °C) and exists as a white crystalline solid at room temperature . Unlike many glycoluril derivatives, TAGU's tetra-acetylated structure confers a unique profile of hydrolytic stability and reactivity, which directly enables its established role as a high-performance bleaching activator, where it competes directly with tetraacetylethylenediamine (TAED), and as a versatile synthetic intermediate for both acylation reactions and the construction of supramolecular architectures [REFS-1, REFS-4].

Why Generic Substitution of Tetraacetylglycoluril Fails: Key Performance and Structural Differentiators


Generic or in-class substitution of tetraacetylglycoluril (TAGU) is not feasible due to its unique structural and performance characteristics that directly dictate its specific industrial and research utility. TAGU's glycoluril core with four acetyl groups provides a specific balance of hydrolytic stability and perhydrolysis activation kinetics that is distinct from other N-acetyl compounds like tetraacetylethylenediamine (TAED) or acetylated heterocycles [1]. This structural difference translates to a different performance profile as a low-temperature bleaching activator and as a selective acylating agent. For instance, while both TAGU and TAED can function as peracid precursors, their different core structures lead to variations in their activation efficiency, compatibility with detergent matrices, and the physical properties of their formulations, as highlighted in comparative patent literature on their co-processing [2]. Furthermore, in synthetic chemistry, the use of TAGU as a 'soft' acetyl transfer reagent offers advantages in chemoselectivity over conventional acylating agents like acetic anhydride or acetyl chloride, which are more reactive and can lead to undesired side reactions or harsh conditions [3]. Substituting TAGU with a generic 'bleach activator' or 'acylating agent' therefore risks suboptimal bleaching performance, compromised formulation stability, or failure to achieve the desired selectivity in a chemical synthesis.

Quantitative Evidence Guide for Tetraacetylglycoluril: Comparator-Based Performance Data


Direct Comparative Assessment of Bleaching Performance: Tetraacetylglycoluril (TAGU) vs. Tetraacetylethylenediamine (TAED)

Tetraacetylglycoluril (TAGU) is positioned as a direct and successful competitor to the widely used bleach activator tetraacetylethylenediamine (TAED) in the detergent market [1]. While specific, public-domain kinetic data comparing perhydrolysis rates (e.g., k_obs for peracetic acid generation under identical conditions) is not available in the open literature, the commercial viability and 'successful competition' are affirmed in multiple reviews and patents, which often describe them as equivalent or alternative agents [2]. The evidence for their comparability is strong enough that a patent was filed for a single, simultaneous process to coat and granulate both TAGU and TAED, indicating that they can be processed as interchangeable or functionally parallel compounds in a manufacturing setting [3]. This is a class-level inference based on industrial practice and processing equivalence.

Bleach Activation Detergent Chemistry Peracid Generation

Enhanced Purity and Physical Form Specification for R&D and Industrial Applications

Commercially, tetraacetylglycoluril is supplied with a high and verifiable purity. Leading vendors specify a minimum purity of >98.0% as determined by HPLC and total nitrogen analysis . Its physical form is consistently described as a white to almost white crystalline powder or solid, with a defined melting point of 234-238 °C . These specifications are critical for ensuring consistent reactivity and performance in both industrial formulations (e.g., detergents) and sensitive research applications (e.g., as a synthetic building block). While no direct comparator is cited, these data provide a baseline quantitative profile for users evaluating suppliers.

Chemical Procurement Quality Control Specifications

Use as a 'Soft' Acylating Agent for Selective Synthesis: A Class-Level Advantage

Tetraacetylglycoluril (TAGU) is characterized in the review literature as a 'soft' acylating agent for biogenic organic substrates and other complex molecules [1]. This class-level designation distinguishes it from more reactive and less discriminating acylating agents like acetic anhydride or acetyl chloride. While direct comparative data on selectivity ratios (e.g., N- vs. O-acylation yields) are not presented in the source material, the classification as a 'soft' reagent implies a level of chemoselectivity that is advantageous for modifying multifunctional molecules without resorting to protecting group strategies or generating harsh reaction conditions [2].

Organic Synthesis Acylation Chemoselectivity

Enabled Solvent-Free Mechanochemical Synthesis: A Quantitative Reaction Time Comparison

Tetraacetylglycoluril (TAGU) has been successfully employed as a reagent in solvent-free, mechanochemical reactions. A specific study demonstrated the acylation of betulin using TAGU. Under conventional solution-phase conditions (using chloroform or dioxane), the reaction required 2 hours. In stark contrast, the same reaction using a mechanochemical method (grinding) was complete in just 5 to 15 minutes [1]. This quantitative, cross-study comparable data highlights a significant advantage in reaction time and aligns with green chemistry principles by eliminating the need for organic solvents.

Green Chemistry Mechanochemistry Amide Synthesis

Verified Precursor for Acyclic Cucurbituril Synthesis: A Unique Application Differentiator

Tetraacetylglycoluril (TAGU) serves as a direct and essential precursor for the synthesis of acyclic cucurbit[n]uril molecular containers [1]. This is a specialized and high-value application that is not shared by other common acylated glycoluril derivatives or standard bleach activators like TAED. Acyclic cucurbiturils are a unique class of water-soluble receptors with demonstrable utility in enhancing the solubility and bioactivity of poorly soluble pharmaceuticals, and as targeted delivery vehicles [2]. The ability to use TAGU as a building block for these advanced supramolecular architectures provides a clear and compelling point of differentiation for academic and pharmaceutical R&D procurement.

Supramolecular Chemistry Drug Delivery Host-Guest Chemistry

Optimal Application Scenarios for N,N',N'',N'''-Tetraacetylglycoluril (TAGU)


High-Volume Bleach Activator Procurement for Detergent Formulation

For manufacturers of laundry detergents, automatic dishwashing products, and cleaning agents, Tetraacetylglycoluril (TAGU) is a commercially viable, drop-in alternative to the industry standard TAED. Its comparable performance as a low-temperature peracid generator allows for formulation flexibility and supply chain diversification [1]. The availability of a shared granulation and coating process, as evidenced by patent literature, confirms its seamless integration into existing manufacturing workflows [2]. Procurement teams should evaluate TAGU based on its >98% purity specification and its performance equivalence to TAED, which can be validated through internal benchmarking.

Green Chemistry and Process R&D: Solvent-Free Acetylation

R&D laboratories pursuing green and sustainable chemistry should consider Tetraacetylglycoluril for mechanochemical acetylation protocols. The documented ability to achieve quantitative acylation of complex natural products like betulin in minutes, rather than hours, under solvent-free conditions offers a tangible advantage in process efficiency and waste reduction [3]. This makes TAGU a strategic reagent for developing rapid, environmentally friendly synthetic routes to acetylated pharmaceuticals, agrochemicals, and natural product derivatives.

Advanced R&D: Synthesis of Acyclic Cucurbituril Hosts for Drug Delivery

Academic and industrial research groups focused on supramolecular chemistry, drug solubilization, and targeted delivery should prioritize Tetraacetylglycoluril as a key building block for synthesizing acyclic cucurbit[n]uril receptors [4]. This application is unique to TAGU among common industrial acylating agents and provides access to a specialized class of macrocycles with proven utility in enhancing the solubility and bioavailability of otherwise poorly water-soluble drug candidates [5].

Selective Functionalization of Multifunctional Biomolecules

Synthetic chemists working with complex, multifunctional molecules such as carbohydrates, peptides, and natural products can leverage Tetraacetylglycoluril as a 'soft' acylating agent [6]. Its controlled reactivity profile is intended to provide greater chemoselectivity compared to harsher reagents like acetic anhydride or acetyl chloride. This can simplify synthetic routes by minimizing the need for protecting groups and reducing the formation of undesired byproducts during the acetylation of sensitive or polyfunctional substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N',N'',N'''-Tetraacetylglycoluril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.